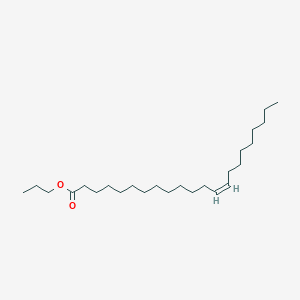

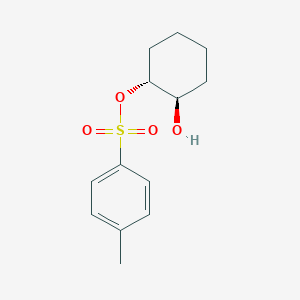

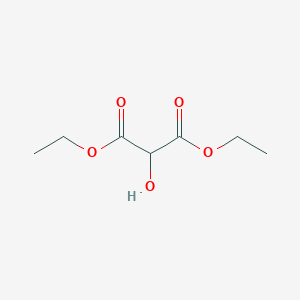

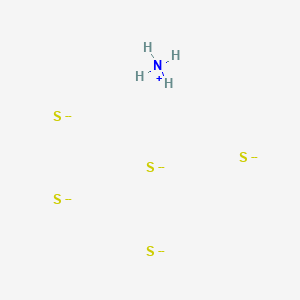

![molecular formula C8H16N2O2 B082271 ethyl N-[(Z)-pentylideneamino]carbamate CAS No. 14702-38-6](/img/structure/B82271.png)

ethyl N-[(Z)-pentylideneamino]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl N-[(Z)-pentylideneamino]carbamate, also known as carbendazim, is a chemical compound that belongs to the benzimidazole family. It is a white crystalline solid that is soluble in water, methanol, and ethanol. Carbendazim is primarily used as a fungicide to control various plant diseases caused by fungi. In addition to its use in agriculture, carbendazim has also been studied for its potential applications in scientific research.

Mecanismo De Acción

Carbendazim exerts its antifungal and anticancer effects by inhibiting the function of microtubules. Microtubules are essential for cell division and growth, and ethyl N-[(Z)-pentylideneamino]carbamate disrupts their function by binding to the β-tubulin subunit. This disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.

Efectos Bioquímicos Y Fisiológicos

Carbendazim has been shown to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. This oxidative stress can lead to DNA damage and cell death. Carbendazim has also been shown to disrupt the function of mitochondria, leading to decreased ATP production and increased apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Carbendazim has several advantages and limitations for use in lab experiments. Its antifungal and anticancer effects make it a useful tool for studying these diseases. However, its potential toxicity and side effects must be taken into consideration when using it in experiments. Additionally, ethyl N-[(Z)-pentylideneamino]carbamate may not be effective against all types of fungi or cancer cells, and its efficacy may vary depending on the specific cell type or disease being studied.

Direcciones Futuras

There are several future directions for research on ethyl N-[(Z)-pentylideneamino]carbamate. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy against different types of cancer cells and to optimize its dosing and delivery. Another area of interest is its potential use in combination with other antifungal or anticancer agents to improve treatment outcomes. Additionally, further studies are needed to determine the potential environmental impact of ethyl N-[(Z)-pentylideneamino]carbamate and to develop safer and more sustainable alternatives.

Métodos De Síntesis

The synthesis of ethyl N-[(Z)-pentylideneamino]carbamate involves the reaction of 2-aminobenzimidazole with ethyl chloroformate and a primary amine, such as pentylamine, in the presence of a base, such as triethylamine. The reaction yields ethyl N-[(Z)-pentylideneamino]carbamate as a white crystalline solid with a yield of approximately 70%.

Aplicaciones Científicas De Investigación

Carbendazim has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of various fungi, including Aspergillus niger, Candida albicans, and Fusarium solani. Carbendazim has also been studied for its potential use as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Propiedades

Número CAS |

14702-38-6 |

|---|---|

Nombre del producto |

ethyl N-[(Z)-pentylideneamino]carbamate |

Fórmula molecular |

C8H16N2O2 |

Peso molecular |

172.22 g/mol |

Nombre IUPAC |

ethyl N-[(Z)-pentylideneamino]carbamate |

InChI |

InChI=1S/C8H16N2O2/c1-3-5-6-7-9-10-8(11)12-4-2/h7H,3-6H2,1-2H3,(H,10,11)/b9-7- |

Clave InChI |

BGIKJBSQAIYZSW-CLFYSBASSA-N |

SMILES isomérico |

CCCC/C=N\NC(=O)OCC |

SMILES |

CCCCC=NNC(=O)OCC |

SMILES canónico |

CCCCC=NNC(=O)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.